Superior α1D- and α1A-Adrenoceptor Subtype Selectivity Over α1B Compared to Naftopidil
The compound (HJZ-12) exhibits markedly higher selectivity for α1D- and α1A-adrenoceptors over α1B-adrenoceptor compared to the clinically used α1-antagonist naftopidil (NAF). In vitro functional assays using isolated rat tissues (prostatic vas deferens for α1A, spleen for α1B, thoracic aorta for α1D) revealed α1D/α1B and α1A/α1B selectivity ratios of 47.9 and 19.1, respectively, for HJZ-12 [1]. In contrast, NAF displayed ratios of 15.1 and 5.4 under identical conditions [1].
| Evidence Dimension | α1-Adrenoceptor subtype selectivity (functional pA2) |
|---|---|
| Target Compound Data | α1D/α1B selectivity ratio: 47.9; α1A/α1B selectivity ratio: 19.1 |
| Comparator Or Baseline | Naftopidil (NAF): α1D/α1B selectivity ratio: 15.1; α1A/α1B selectivity ratio: 5.4 |
| Quantified Difference | 3.2-fold higher α1D/α1B selectivity; 3.5-fold higher α1A/α1B selectivity |
| Conditions | Isolated rat tissue functional assays (prostatic vas deferens, spleen, thoracic aorta); pA2 values derived from Schild analysis |
Why This Matters
Higher α1D/α1A selectivity over α1B is associated with reduced cardiovascular off-target effects, making this compound a superior tool for probing α1-adrenoceptor subtype pharmacology in urological research.
- [1] Xiao Q, Liu QM, Jiang RC, Chen KF, Zhu X, Ma L, et al. Piperazine-Derived α1D/1A Antagonist 1-Benzyl-N-(3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl)-1H-Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. 2021;11:594038. View Source
